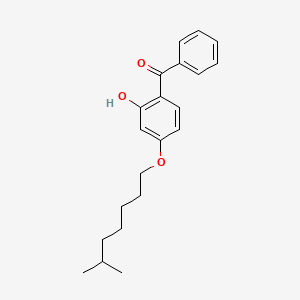
2-Hydroxy-4-isooctoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(isooctoxy)benzophenone: is an organic compound with the molecular formula C21H26O3 and a molecular weight of 326.429 g/mol . It is a derivative of benzophenone, characterized by the presence of a hydroxy group at the second position and an isooctoxy group at the fourth position on the benzene ring. This compound is widely used as a UV filter in various applications, including cosmetics, plastics, and other materials to protect against UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-(isooctoxy)benzophenone can be synthesized by the reaction of isooctyl chloride with resorcinol in the presence of sodium carbonate and sodium iodide in acetone. The reaction is typically carried out at a temperature of 150°C for about 4 hours, yielding the desired product with a high efficiency of 97% .
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-4-(isooctoxy)benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as distillation and recrystallization to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-(isooctoxy)benzophenone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.
Substitution: The isooctoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Formation of benzophenone derivatives with additional carbonyl groups.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various alkoxy-substituted benzophenones.
Scientific Research Applications
2-Hydroxy-4-(isooctoxy)benzophenone has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of 2-Hydroxy-4-(isooctoxy)benzophenone involves its ability to absorb UV radiation. The compound absorbs UV light and undergoes a photochemical reaction, converting the absorbed energy into less harmful forms such as heat. This process helps protect materials and biological tissues from UV-induced damage .
Molecular Targets and Pathways:
UV Absorption: The benzophenone structure allows for efficient absorption of UV radiation, particularly in the UV-A and UV-B regions.
Antioxidant Activity: The hydroxy group contributes to the compound’s antioxidant properties, neutralizing free radicals generated by UV exposure.
Comparison with Similar Compounds
Oxybenzone (Benzophenone-3): Another benzophenone derivative used as a UV filter in sunscreens and cosmetics.
2-Hydroxy-4-methoxybenzophenone: Known for its UV-absorbing properties and used in similar applications.
Uniqueness: 2-Hydroxy-4-(isooctoxy)benzophenone is unique due to its specific substitution pattern, which enhances its UV-absorbing capabilities and provides additional stability compared to other benzophenone derivatives. The presence of the isooctoxy group also contributes to its solubility and compatibility with various formulations .
Properties
CAS No. |
33059-05-1 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[2-hydroxy-4-(6-methylheptoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-16(2)9-5-4-8-14-24-18-12-13-19(20(22)15-18)21(23)17-10-6-3-7-11-17/h3,6-7,10-13,15-16,22H,4-5,8-9,14H2,1-2H3 |
InChI Key |
HLVLKTYUBIGFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















